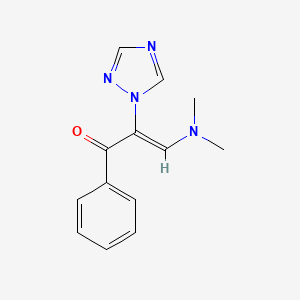

3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

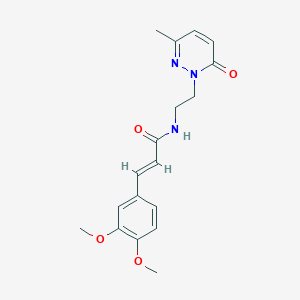

The compound of interest, 3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, is a chemical that features a triazole ring, a phenyl group, and a dimethylamino substituent. This structure suggests potential reactivity and a variety of interactions due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of diazonium salts with secondary amines. For instance, 3,3-(14C)-Dimethyl-1-phenyltriazene was prepared from benzenediazonium fluoroborate and 14C-dimethylamine, indicating that similar synthetic routes could be applicable for the target compound . Additionally, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline from 4'-(dimethylamino)benzoin suggests that the dimethylamino and phenyl groups can be introduced in a one-pot reaction, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds with dimethylamino and phenyl groups has been studied using various techniques, including density functional theory (DFT) and X-ray diffraction. For example, the crystal structure of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was elucidated using these methods, which could provide insights into the geometry and electronic structure of the target compound .

Chemical Reactions Analysis

Compounds with dimethylamino and phenyl groups can undergo a variety of chemical reactions. For instance, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one showed unusual behavior towards phosphorus reagents, leading to the synthesis of novel phosphorus-containing heterocycles . This suggests that the target compound may also exhibit interesting reactivity with different reagents, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the solvate structure of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate was determined, revealing information about intermolecular interactions and hydrogen bonding patterns . Such data can be useful in predicting the solubility, stability, and reactivity of the target compound.

Scientific Research Applications

Nonlinear Optical Properties

- Rahulan et al. (2014) synthesized a novel chalcone derivative compound, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound demonstrated potential for optical device applications like optical limiters due to its distinct nonlinear absorption behavior in chloroform under different laser intensities (Rahulan et al., 2014).

Chemosensor Application

- Singh et al. (2014) developed a novel compound with intramolecular charge transfer characteristics, acting as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions. This indicates its potential use in metal ion detection (Singh et al., 2014).

Inhibitor for CYP26

- Gomaa et al. (2011) synthesized novel 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives showing potent inhibitory activity against MCF-7 CYP26A1, suggesting applications in enhancing the biological activity of exogenous ATRA (Gomaa et al., 2011).

Structural Library Generation

- Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights its role in synthetic chemistry (Roman, 2013).

Antimicrobial Activity

- Swarnkar et al. (2014) carried out a reaction involving a related chalcone derivative with hydrazine hydrate and other hydrazides, leading to the synthesis of pyrazole derivatives, which exhibited antibacterial and antifungal activities (Swarnkar et al., 2014).

Corrosion Inhibition

- Hrimla et al. (2020) synthesized triazole derivatives with phosphonic acid as a pendent group, demonstrating their effectiveness in inhibiting corrosion of mild steel in acidic solution, indicating potential applications in material science (Hrimla et al., 2020).

Mechanism of Action

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Furthermore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-16(2)8-12(17-10-14-9-15-17)13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVHLGAGVQFALP-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)